(R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the pyridine ring.
Aminoethanol Addition: The aminoethanol moiety is introduced at the 2-position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(5-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
®-2-Amino-2-(3-methoxypyridin-5-yl)ethan-1-ol: Similar structure but with different substitution positions on the pyridine ring.
®-2-Amino-2-(5-methoxypyridin-4-yl)ethan-1-ol: Similar structure but with the aminoethanol moiety at a different position.
Uniqueness
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol, also known as (R)-2-amino-2-(5-methoxypyridin-3-yl)ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C8H12N2O2
Molar Mass: 172.20 g/mol
CAS Number: 1640848-71-0
The compound features a methoxy group attached to a pyridine ring, which is critical for its biological activity. The stereochemistry of the compound contributes to its interaction with biological targets.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can influence mood and cognitive functions, suggesting potential applications in treating mood disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, contributing to antidepressant effects.
- Neuroprotective Effects : It has been suggested that this compound can protect neuronal cells from oxidative stress, potentially preventing neurodegenerative processes.
- Interaction with Enzymes : It may interact with enzymes involved in neurotransmitter metabolism, influencing their availability and activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Activity
A study utilizing computer-aided drug design predicted that this compound could act as a lead compound for developing antidepressants. In vitro assays demonstrated its ability to enhance serotonin release in neuronal cultures, supporting its potential use in treating depression .
Neuroprotective Effects
Research published in pharmacological journals highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress. This effect was attributed to the methoxy group on the pyridine ring, which enhances the compound's antioxidant properties .
Pharmacokinetics
Studies on the pharmacokinetic profile of this compound indicate that it has favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI Key |
STCAXBMTRNGOMZ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CN=CC(=C1)[C@H](CO)N |
Canonical SMILES |
COC1=CN=CC(=C1)C(CO)N |
Origin of Product |
United States |
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